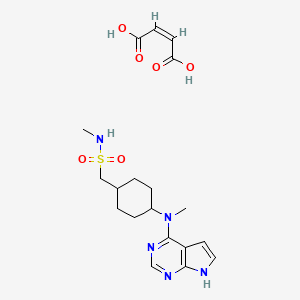

奥克拉替尼马来酸盐

描述

Oclacitinib maleate, also known as Apoquel®, is an oral medication used to manage itching associated with allergic dermatitis (including atopy) in dogs at least 12 months of age . It is a synthetic Janus Kinase (JAK) inhibitor .

Synthesis Analysis

The manufacturing process of Oclacitinib maleate involves a chemical synthesis followed by the formation of the maleate salt .

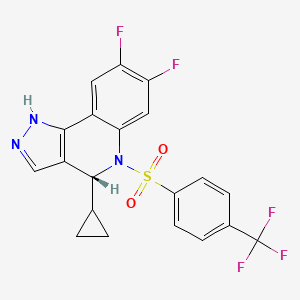

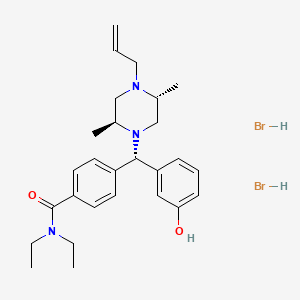

Molecular Structure Analysis

The molecular formula of Oclacitinib maleate is C15H23N5O2S.C4H4O4 . The molecular weight is 453.51 g/mol .

Physical And Chemical Properties Analysis

Oclacitinib maleate has a molecular weight of 453.51 g/mol . It is soluble in DMSO at 70 mg/mL .

科学研究应用

犬过敏性皮炎和瘙痒症:奥克拉替尼马来酸盐(商品名 Apoquel®)广泛用于控制与过敏性皮炎相关的瘙痒症,并治疗犬的异位性皮炎。一种新的奥克拉替尼咀嚼剂配方已被开发出来,显示出对减少犬 IL-31 诱导的瘙痒症的有效性 (Fleck 等人,2022)。

猫的安全性:一项评估奥克拉替尼对猫安全性的研究发现,在连续 28 天每天两次口服 1 mg/kg 和 2 mg/kg 的剂量下耐受性良好。该研究表明奥克拉替尼有可能作为瘙痒猫的治疗方法 (Lopes 等人,2019)。

犬的药代动力学:研究表明,奥克拉替尼马来酸盐在犬口服后迅速且充分吸收,具有高生物利用度和剂量成比例的暴露 (Collard 等人,2014)。

猫的药代动力学:一项关于奥克拉替尼在猫中口服和静脉给药后药代动力学的研究显示,其药代动力学参数与犬相似,尽管吸收和消除稍快 (Ferrer 等人,2019)。

在马中的应用:奥克拉替尼马来酸盐也在马中进行了研究,揭示了其作为敷料给药时的药代动力学参数。这项研究可能会为奥克拉替尼在马药中的新治疗用途打开大门 (Hunyadi 等人,2022)。

犬的免疫调节作用:发现长期使用奥克拉替尼治疗异位性皮炎的犬显着增加了循环 CD4+ T 细胞,而不会改变抗原刺激的 T 细胞产生的细胞因子,表明没有证据表明由评估机制介导的免疫抑制 (Martins 等人,2021)。

对 T 细胞的影响:另一项研究发现,奥克拉替尼降低了产生 IL-4 和 IL-10 的小鼠 CD4+ 和 CD8+ T 细胞的频率,表明对 Th2 介导的免疫具有抑制作用,这与皮肤过敏性疾病有关 (Jasiecka-Mikołajczyk 等人,2021)。

犬的长期使用:发现长期使用奥克拉替尼治疗患有特应性和过敏性皮肤病的犬是安全有效的,提高了研究中犬的生活质量 (Cosgrove 等人,2015)。

安全和危害

Oclacitinib maleate is toxic and can cause serious eye damage. It may also cause damage to organs (blood, bone marrow, lymphatic system, spleen) through prolonged or repeated exposure . It is harmful to aquatic life . It should not be used in patients with a history of cancer, severe infection, or demodectic mange .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIGDTLRBSNOBV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oclacitinib maleate | |

CAS RN |

1208319-27-0 | |

| Record name | Oclacitinib maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCLACITINIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)